molecular formula C22H26N4O2 B2483697 4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide CAS No. 887212-25-1

4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide

Cat. No.: B2483697
CAS No.: 887212-25-1
M. Wt: 378.476
InChI Key: XRDXJNDDYMCIPD-UHFFFAOYSA-N
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Description

4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.476. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Antimicrobial Activities

Research has identified certain derivatives of piperazine carboxamide as having significant antiviral and antimicrobial activities. For instance, urea and thiourea derivatives of piperazine doped with Febuxostat exhibited promising antiviral activities, particularly against Tobacco mosaic virus (TMV), as well as potent antimicrobial activity (Reddy et al., 2013).

Analgesic and Anti-Inflammatory Properties

Compounds related to 4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide have been studied for their potential analgesic and anti-inflammatory properties. For example, 1-phthaloylimido-[4-(2-methoxyphenyl) piperazin-1-yl]alkyl derivatives were found to exhibit significant anti-inflammatory activity in a rat paw assay and showed analgesic properties in a mouse writhing assay (Okunrobo & Usifoh, 2006).

Inhibiting HIV Envelope-Mediated Membrane Fusion

A series of 5-oxopyrrolidine-3-carboxamides were synthesized to improve the binding affinity of a novel lead compound, which acted as a CCR5 antagonist. These compounds showed efficacy in inhibiting CCR5-using HIV-1 envelope-mediated membrane fusion, indicating their potential in anti-HIV treatments (Imamura et al., 2004).

CGRP Receptor Antagonism

The compound (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a potent calcitonin gene-related peptide (CGRP) receptor antagonist, was developed through a convergent, stereoselective, and economical synthesis (Cann et al., 2012).

Properties

IUPAC Name

4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c27-21-15-19(17-26(21)20-9-5-2-6-10-20)23-22(28)25-13-11-24(12-14-25)16-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDXJNDDYMCIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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